molecular formula C13H16N2O3S B2772194 Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 1955564-39-2

Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2772194
CAS No.: 1955564-39-2
M. Wt: 280.34
InChI Key: WQMCYXKYMTWFAO-UHFFFAOYSA-N
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Description

Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with the molecular formula C13H16N2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls to manage the use of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could produce a variety of substituted thieno[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl Acrylate
  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) Monoacrylate

Uniqueness

Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific thieno[2,3-d]pyrimidine core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-6-7-8(16)9(11(17)18-5)19-10(7)15-12(14-6)13(2,3)4/h16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMCYXKYMTWFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=N1)C(C)(C)C)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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